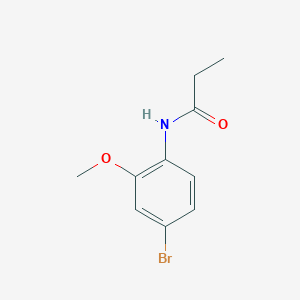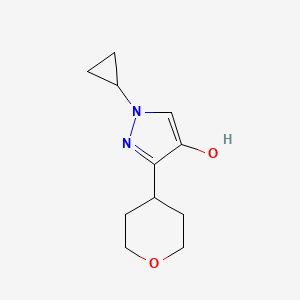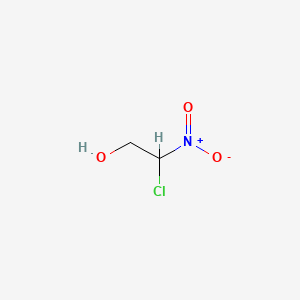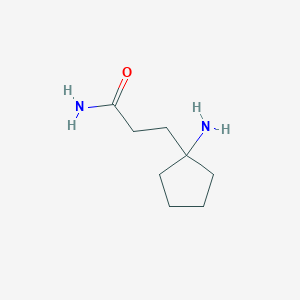![molecular formula C14H8F3N B13923545 2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13923545.png)
2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(Trifluoromethyl)[1,1’-biphenyl]-4-carbonitrile: is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-(Trifluoromethyl)[1,1’-biphenyl]-4-carbonitrile typically involves the introduction of a trifluoromethyl group to a biphenyl precursor. One common method is the trifluoromethylation of a biphenyl compound using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions: 2’-(Trifluoromethyl)[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the carbonitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Sodium hydride (NaH), alkyl halides
Major Products:
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Amines, reduced products
Substitution: Various substituted biphenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: 2’-(Trifluoromethyl)[1,1’-biphenyl]-4-carbonitrile is used as a building block in organic synthesis, particularly in the development of new materials with unique properties. Its trifluoromethyl group imparts high thermal stability and chemical resistance, making it valuable in the synthesis of polymers and advanced materials .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making it a valuable component in the development of pharmaceuticals .
Industry: The compound is used in the production of agrochemicals, where its chemical properties contribute to the development of herbicides, fungicides, and insecticides. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 2’-(Trifluoromethyl)[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. In drug design, this compound may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
- 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine
- 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid
- Trifluoromethylated pyridine derivatives
Uniqueness: 2’-(Trifluoromethyl)[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both a trifluoromethyl group and a carbonitrile group on the biphenyl structure. This combination imparts distinct chemical properties, such as high thermal stability, chemical resistance, and specific reactivity patterns, making it valuable in various applications .
Propiedades
Fórmula molecular |
C14H8F3N |
|---|---|
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
4-[2-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-4-2-1-3-12(13)11-7-5-10(9-18)6-8-11/h1-8H |
Clave InChI |
OIRBPSDAUNKKEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923480.png)
![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(furan-2-yl)acetic acid](/img/structure/B13923482.png)

![3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid](/img/structure/B13923490.png)



![6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13923517.png)

![2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol](/img/structure/B13923532.png)
![1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)-](/img/structure/B13923542.png)
![5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide;2,2,2-trifluoroacetic acid](/img/structure/B13923551.png)
